molecular formula C16H23NO3 B8319239 tert-Butyl benzyl(4-oxobutyl)carbamate

tert-Butyl benzyl(4-oxobutyl)carbamate

Cat. No.: B8319239
M. Wt: 277.36 g/mol
InChI Key: FXNOKTJWBRTCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl benzyl(4-oxobutyl)carbamate is an organic compound with the molecular formula C16H23NO4. It is a derivative of butyraldehyde, where the amino group is protected by a benzyl and tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and protective groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl benzyl(4-oxobutyl)carbamate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Benzylation: The protected amine is then benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Aldehyde Formation: The final step involves the formation of the aldehyde group. This can be achieved by oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyl(4-oxobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium on carbon (Pd/C), hydrogen gas

Major Products Formed

    Oxidation: 4-[Benzyl(tert-butoxycarbonyl)amino]butyric acid

    Reduction: 4-[Benzyl(tert-butoxycarbonyl)amino]butanol

    Substitution: 4-(tert-butoxycarbonyl)amino]butyraldehyde

Scientific Research Applications

tert-Butyl benzyl(4-oxobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of tert-Butyl benzyl(4-oxobutyl)carbamate involves its reactivity due to the presence of the aldehyde group and the protective Boc group. The aldehyde group can undergo nucleophilic addition reactions, while the Boc group provides stability and prevents unwanted side reactions. The benzyl group can be selectively removed to expose the amine functionality for further reactions.

Comparison with Similar Compounds

tert-Butyl benzyl(4-oxobutyl)carbamate can be compared with similar compounds such as:

    4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[Benzyl(tert-butoxycarbonyl)amino]butanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(tert-butoxycarbonyl)amino]butyraldehyde: Lacks the benzyl group, making it less stable but more reactive.

The uniqueness of this compound lies in its combination of protective groups and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(4-oxobutyl)carbamate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,12H,7-8,11,13H2,1-3H3

InChI Key

FXNOKTJWBRTCKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC=O)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A commercially available 2 M solution of oxalyl chloride in DCM solution (13.8 mL of 27.6 mmol), obtained from Aldrich Chemical Co., was diluted with anhydrous dichloromethane (50 mL). The solution was cooled to −78° C., and a solution of dimethyl sulfoxide “DMSO” (4.45 ml 62 mmol) in DCM (10 ml) was added over a 45 min period. After the addition was completed a solution of benzyl-(4-hydroxy-butyl)-carbamic acid tert butyl ester (6.9 g, 25 mmol) in DCM (20 mL) was added was added over a 30 min period resulting in a thick white suspension. The reaction mixture was stirred for an additional 15 min followed by the addition of triethylamine TEA (24 mL) over a 30 min period. The cooling bath was removed and stirring was continued for 1 h. The reaction mixture was quenched with water (200 mL) and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×100 mL). The organic layer was washed with water, brine, and dried over Na2SO4. The crude yellow oil was purified by chromatography using a 8:2 ethyl acetate-hexane mixture as eluent to afford N-benzyl-N-(t-butoxycarbonyl)-4-amino-1-butanal (4.41 g, 63%) as a colorless, viscous oil. 1H NMR δ 9.74 (s, 1H); 7.24-7.36 (m, 5H); 4.41 (bs, 2H); 3.18 (bs, 2H); 2.42 (bs, 2H); 1.66 (bs, 2H); 1.50 (bs, 9H). ELSD/MS: m/z 278 [M+H]+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
6.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
triethylamine TEA
Quantity
24 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.